molecular formula C20H16BrClN2O3S B3544820 N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No.: B3544820
M. Wt: 479.8 g/mol
InChI Key: DXVPNQUKOXAGMR-UHFFFAOYSA-N
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Description

Compounds like N1-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide typically belong to the class of organic compounds known as amides. These are organic compounds that contain a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of an amine with a carboxylic acid or its derivative in a process known as amide coupling . The specific synthesis process can vary depending on the exact structure of the compound and the starting materials available .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Amides, for example, can undergo hydrolysis, reduction, and reactions with Grignard reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this can be determined using various techniques. These properties can include melting point, boiling point, solubility, and stability .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the exact structure of the compound and its intended use. For example, some amides are used as drugs and their mechanisms of action can involve interactions with specific proteins or enzymes .

Safety and Hazards

The safety and hazards associated with a compound depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on a compound like this could involve further studies to understand its properties, potential uses, and safety profile. This could include in vitro and in vivo studies, as well as clinical trials if the compound is intended for use as a drug .

Properties

IUPAC Name

N-(3-bromophenyl)-2-(N-(4-chlorophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrClN2O3S/c21-15-5-4-6-17(13-15)23-20(25)14-24(18-7-2-1-3-8-18)28(26,27)19-11-9-16(22)10-12-19/h1-13H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVPNQUKOXAGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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